Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-iodobenzaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-iodobenzaldehyde
[1]
Executive Summary
2-Bromo-3-iodobenzaldehyde (CAS: 1261850-39-8) represents a high-value "vicinal dihalide" scaffold in medicinal chemistry.[1] Unlike symmetric or isolated di-halo arenes, this molecule offers a unique orthogonal reactivity profile . The presence of two distinct halogen atoms (bromine and iodine) in a 2,3-positioning relative to the aldehyde allows for highly controlled, sequential cross-coupling reactions.
This guide details the physicochemical properties, synthetic logic, and chemoselective applications of this compound, designed for researchers optimizing Hit-to-Lead (H2L) workflows.[1]
Part 1: Physicochemical Characterization[1]
The following data constitutes the definitive identity profile for 2-Bromo-3-iodobenzaldehyde.
Table 1: Core Chemical Identity
| Property | Specification | Technical Notes |
| IUPAC Name | 2-Bromo-3-iodobenzaldehyde | Vicinal substitution pattern (2,3-position).[1][2][3] |
| CAS Number | 1261850-39-8 | Distinct from isomers 2-bromo-5-iodo (1032231-24-5) or 3-bromo-2-iodo (1261860-40-5).[1] |
| Molecular Formula | ||
| Molecular Weight | 310.91 g/mol | Based on standard atomic weights (Br ≈ 79.9, I ≈ 126.9).[4] |
| Exact Mass | 309.8490 | Useful for HRMS identification. |
| Appearance | Pale yellow to off-white solid | Coloration deepens upon light exposure (iodine liberation).[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Sparingly soluble in water; lipophilic nature (LogP ≈ 3.3). |
Structural Analysis
The molecule features a crowded tri-substituted benzene ring.
-
Position 1: Aldehyde (-CHO) [Electron Withdrawing Group].[1]
-
Position 2: Bromine (Ortho to CHO).
-
Position 3: Iodine (Meta to CHO).
Key Insight: The steric congestion between the aldehyde oxygen and the ortho-bromine forces the aldehyde group to rotate out of planarity, potentially influencing reactivity rates compared to less hindered isomers.
Part 2: Chemoselectivity & Reactivity Profile[1]
The primary value of 2-Bromo-3-iodobenzaldehyde lies in its ability to undergo sequential cross-coupling .[1]
The Reactivity Hierarchy
In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition is governed by Carbon-Halogen bond dissociation energy (BDE).[5]
-
C-I Bond (Position 3): Weakest bond (~65 kcal/mol). Reacts first .
-
C-Br Bond (Position 2): Stronger bond (~81 kcal/mol). Reacts second .
This allows researchers to derivatize Position 3 selectively, purify the intermediate, and then functionalize Position 2, creating complex non-symmetric biaryls or fused heterocycles.
Visualization: Sequential Functionalization Workflow
The following diagram illustrates the logical flow for utilizing this scaffold in drug discovery.
Figure 1: Sequential functionalization strategy leveraging the differential reactivity of the C-I and C-Br bonds.
Part 3: Synthetic Logic & Protocols[1]
While commercial sourcing is recommended for H2L campaigns, understanding the synthesis is vital for scale-up considerations. The synthesis of 2,3-disubstituted benzaldehydes is non-trivial due to directing group effects.
Strategic Retrosynthesis
The most robust route to avoid regio-isomeric mixtures is the Oxidation of Toluene Precursors .
[1]Experimental Protocol: Oxidation (General Procedure)
Note: This protocol is adapted for substituted toluenes and must be validated for specific substrates.
Reagents:
-
Precursor: 2-Bromo-3-iodotoluene (1.0 eq)
-
Oxidant: Ceric Ammonium Nitrate (CAN) or Chromium Trioxide (
) in Acetic Anhydride (Gem-diacetate route). -
Solvent: Acetic Acid / Water.
Step-by-Step Methodology:
-
Protection/Oxidation: Dissolve 2-bromo-3-iodotoluene in acetic anhydride/acetic acid (1:1 v/v) at 0°C.
-
Addition: Slowly add concentrated sulfuric acid (catalytic) followed by
(2.5 eq) portion-wise to maintain temperature <10°C. -
Reaction: Stir at room temperature for 4–6 hours. (Monitor by TLC: Disappearance of toluene starting material).
-
Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate gem-diacetate may precipitate. Hydrolyze this by heating with aqueous HCl/Ethanol at reflux for 1 hour.
-
Work-up: Extract with Ethyl Acetate (3x). Wash organics with saturated
(to remove acetic acid) and Brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Safety Critical: Chromium reagents are carcinogenic. Perform all work in a fume hood. For pharmaceutical scale-up, catalytic oxidation methods (e.g.,
Part 4: Handling & Stability (Self-Validating System)
To ensure experimental reproducibility, the compound must be handled according to its stability profile.
Stability Checklist
-
Light Sensitivity: The C-I bond is photosensitive.
-
Validation: If the solid turns from pale yellow to brown/purple, free iodine has been liberated. Recrystallize before use.
-
-
Oxidation: Benzaldehydes slowly oxidize to benzoic acids in air.
-
Validation: Check the proton NMR for a carboxylic acid peak (broad singlet >11 ppm) before critical coupling reactions.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
References
-
BLD Pharm. (2025). Product Analysis: 2-Bromo-3-iodobenzaldehyde (CAS 1261850-39-8).[1] Retrieved from
-
BenchChem. (2025).[6] Comparative Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Retrieved from
-
Fluorochem. (2025).[7][8] Safety Data Sheet: 3-Bromo-2-iodobenzaldehyde and Isomers. Retrieved from
-
American Elements. (2025). Halogenated Benzaldehyde Properties. Retrieved from
Sources
- 1. 261903-03-1|2-Bromo-4-iodobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
